Z-Val-Leu-Arg-4MbetaNA . HCl

Description

BenchChem offers high-quality Z-Val-Leu-Arg-4MbetaNA . HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Val-Leu-Arg-4MbetaNA . HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

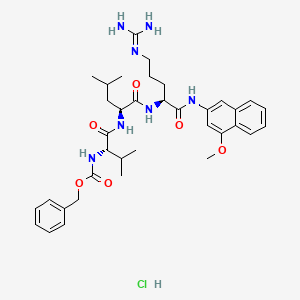

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H49N7O6.ClH/c1-22(2)18-29(42-34(46)31(23(3)4)43-36(47)49-21-24-12-7-6-8-13-24)33(45)41-28(16-11-17-39-35(37)38)32(44)40-26-19-25-14-9-10-15-27(25)30(20-26)48-5;/h6-10,12-15,19-20,22-23,28-29,31H,11,16-18,21H2,1-5H3,(H,40,44)(H,41,45)(H,42,46)(H,43,47)(H4,37,38,39);1H/t28-,29-,31-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQILRKPVBRLOM-VUCBQXEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50ClN7O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

712.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105317-35-9 |

Source

|

| Record name | 105317-35-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Z-Val-Leu-Arg-4MβNA · HCl: A Comprehensive Technical Guide on Protease Profiling and Fluorogenic Substrate Kinetics

Executive Summary In the landscape of drug development and molecular diagnostics, the precise quantification of specific protease activities is paramount. Z-Val-Leu-Arg-4MβNA · HCl (Benzyloxycarbonyl-L-Valyl-L-Leucyl-L-Arginine-4-methoxy-β-naphthylamide hydrochloride) is a highly specialized, synthetic fluorogenic peptide substrate. It is engineered primarily to interrogate the trypsin-like catalytic activity of the 20S proteasome, as well as specific parasitic metalloproteases and cathepsins. This whitepaper provides an in-depth mechanistic breakdown, photophysical data, and a self-validating experimental protocol designed for senior researchers and assay developers.

Molecular Architecture and Mechanistic Principles

To understand the utility of Z-Val-Leu-Arg-4MβNA, one must deconstruct its molecular architecture. The substrate is not merely a reactant; it is a highly tuned chemical probe consisting of three functional zones:

-

The Steric Shield (Z-Group): The N-terminal Benzyloxycarbonyl (Z) protecting group serves a dual purpose. First, it increases the lipophilicity of the peptide, mimicking the hydrophobic interior of natively folded proteins to facilitate entry into the proteasome's barrel structure. Second, it prevents premature degradation by non-specific cytosolic aminopeptidases, ensuring signal fidelity.

-

The Recognition Core (Val-Leu-Arg): The tripeptide sequence dictates enzyme specificity. The basic Arginine (Arg) residue at the P1 position is the canonical recognition site for trypsin-like serine and threonine proteases[1].

-

The Signal Transducer (4MβNA): The 4-methoxy-β-naphthylamide moiety is covalently linked to the P1 Arginine via an amide bond. In its conjugated state, fluorescence is heavily quenched. Upon enzymatic cleavage, the free 4-methoxy-β-naphthylamine is liberated, yielding a highly fluorescent signal[2].

Fig 1: Catalytic cleavage mechanism of Z-VLR-4MβNA by the 20S proteasome β2 subunit.

Target Specificity and Enzymatic Causality

The 20S proteasome is a multicatalytic complex containing three distinct active sites. Z-Val-Leu-Arg-4MβNA specifically targets the β2 subunit , which houses the trypsin-like activity[3].

The Causality of Specificity: Why does this substrate exclusively target the β2 subunit over the β1 (caspase-like) or β5 (chymotrypsin-like) subunits? The causality lies in the electrostatic topology of the proteasome. The S1 binding pocket of the β2 subunit is lined with negatively charged acidic residues. These residues specifically coordinate with the positively charged guanidinium group of the P1 Arginine in the substrate. This electrostatic lock aligns the scissile amide bond perfectly with the catalytic N-terminal threonine (Thr1) of the proteasome, enabling rapid nucleophilic attack and subsequent fluorophore release[1].

Furthermore, this substrate has proven highly effective in profiling developmentally regulated metalloproteases in parasitic models (e.g., Haemonchus contortus), demonstrating its versatility across different protease classes that share a preference for basic P1 residues[4].

Quantitative Data Summaries

To facilitate assay design, the physical and photophysical properties of the substrate, alongside its comparative specificity, are summarized below.

Table 1: Photophysical & Chemical Properties

| Property | Value | Causality / Significance |

| Molecular Formula | C₃₆H₄₉N₇O₆ · HCl | Determines exact stoichiometry for kinetic calculations[5]. |

| Monoisotopic Mass | 675.37 Da (Free Base) | Critical parameter for LC-MS/MS validation workflows[5]. |

| Excitation ( | 335 - 345 nm | Optimal energy absorption wavelength for the 4MβNA moiety[2]. |

| Emission ( | 410 - 425 nm | The large Stokes shift minimizes background auto-fluorescence[2]. |

| Optimal pH Range | 7.5 - 11.0 | Aligns with the alkaline pH optimum of macropain/proteasome[1]. |

Table 2: Proteasome Subunit Specificity Matrix

| Substrate Sequence | Target Subunit | Catalytic Activity | Specificity Rationale |

| Z-Val-Leu-Arg-4MβNA | β2 | Trypsin-like | P1 Arginine coordinates with the acidic S1 pocket[1]. |

| Suc-Leu-Leu-Val-Tyr-AMC | β5 | Chymotrypsin-like | P1 Tyrosine targets the hydrophobic S1 pocket[3]. |

| Z-Leu-Leu-Glu-AMC | β1 | Caspase-like | P1 Glutamate targets the basic S1 pocket[3]. |

Self-Validating Kinetic Assay Protocol

From an application science perspective, endpoint assays are highly susceptible to substrate depletion and product inhibition, which artificially depress the calculated

Step-by-Step Methodology

Step 1: Reagent Solubilization

-

Action: Dissolve Z-VLR-4MβNA · HCl in anhydrous Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mM. Store in single-use aliquots at -20°C.

-

Causality: The N-terminal Z-group makes the peptide highly hydrophobic. Aqueous reconstitution leads to micelle formation or precipitation. Anhydrous DMSO ensures monodisperse solubilization, preventing erratic kinetic readouts.

Step 2: Assay Buffer Formulation

-

Action: Prepare 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, and 0.05% CHAPS. (Note: Cardiolipin can be added to artificially activate the latent multicatalytic proteinase if desired[2]).

-

Causality: The β2 subunit exhibits optimal catalytic efficiency at slightly alkaline pH[1]. EDTA chelates divalent cations (e.g., Zn²⁺) that activate contaminating metalloproteases, ensuring signal specificity. CHAPS prevents non-specific adsorption of the enzyme to the microplate walls.

Step 3: Reaction Assembly and Internal Validation

-

Action: Aliquot 90 µL of the enzyme/lysate mixture into a black, flat-bottom 96-well microplate. For validation wells, pre-incubate the lysate with 10 µM Epoxomicin (or Leupeptin) for 15 minutes at 37°C.

-

Causality: A self-validating system requires a matched negative control. Pre-incubation with a covalent proteasome inhibitor establishes the true background fluorescence, isolating the specific trypsin-like activity from promiscuous cytosolic hydrolases.

Step 4: Initiation and Kinetic Monitoring

-

Action: Rapidly add 10 µL of the diluted substrate (to achieve a final concentration of 50 µM). Immediately monitor fluorescence at

= 335 nm and -

Causality: Continuous monitoring captures the initial linear velocity (

). Monitoring at these specific wavelengths minimizes auto-fluorescence from cellular lysates, which typically fluoresce in the blue/green spectrum[6].

Fig 2: Self-validating kinetic workflow for fluorometric protease profiling.

Data Interpretation and Troubleshooting

To convert the raw Relative Fluorescence Units (RFU) per minute into standard biochemical units (e.g., pmol/min/mg protein), researchers must generate a standard curve using free 4-methoxy-β-naphthylamine under the exact same buffer and temperature conditions.

If non-linear kinetics are observed immediately upon substrate addition, this indicates either rapid substrate depletion (requiring a lower enzyme concentration) or inner-filter effects caused by excessive substrate concentration. Maintaining the substrate concentration near or slightly below its

References

-

McGuire, M. J., & DeMartino, G. N. (1986). Purification and characterization of a high molecular weight proteinase (macropain) from human erythrocytes. PubMed (NIH). Retrieved from[Link]

-

Gamble, H. R., et al. (2000). A Developmentally Regulated Hyaluronidase of Haemonchus contortus. BioOne / Journal of Parasitology. Retrieved from [Link]

-

PubChemLite. (n.d.). Z-val-leu-arg-4mbetana . hcl (C36H49N7O6) - CID 131676714. PubChem (NIH). Retrieved from[Link]

-

Ruiz-Alonso, et al. (1990). Kinetic mechanism of activation by cardiolipin (diphosphatidylglycerol) of the rat liver multicatalytic proteinase. ResearchGate. Retrieved from[Link]

-

SciELO Brazil. (n.d.). Anti-Leishmania amazonensis activity of the marine sponge Dercitus (Stoeba) latex. SciELO. Retrieved from[Link]

Sources

- 1. Purification and characterization of a high molecular weight proteinase (macropain) from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. adipogen.com [adipogen.com]

- 4. bioone.org [bioone.org]

- 5. PubChemLite - Z-val-leu-arg-4mbetana . hcl (C36H49N7O6) [pubchemlite.lcsb.uni.lu]

- 6. scielo.br [scielo.br]

Technical Monograph: Z-Val-Leu-Arg-4MbetaNA . HCl

The following technical guide is structured to provide a comprehensive, self-validating workflow for the use of Z-Val-Leu-Arg-4MbetaNA . HCl .

Dual-Mode Fluorogenic & Colorimetric Substrate for Cysteine Proteases

Executive Summary Z-Val-Leu-Arg-4MbetaNA . HCl is a synthetic peptide substrate designed for the sensitive detection of cysteine proteases, particularly Cathepsin L and Cathepsin B , as well as certain serine proteases like Kallikrein . Unlike standard AMC (7-amino-4-methylcoumarin) substrates which are strictly fluorogenic, the 4-Methoxy-β-naphthylamide (4MβNA) leaving group allows for dual-mode detection :

-

Direct Fluorescence: For solution-phase kinetic assays.

-

Colorimetric/Histochemical: For localization studies via diazonium salt coupling (forming insoluble precipitates).

This guide details the physicochemical properties, reaction mechanisms, and validated experimental protocols for researchers in drug discovery and enzymology.

Part 1: Chemical Identity & Mechanism

The Molecule[1]

-

Systematic Name: N-Carbobenzoxy-L-Valyl-L-Leucyl-L-Arginine-4-methoxy-β-naphthylamide hydrochloride

-

Molecular Formula:

(varies slightly by hydration) -

Core Components:

-

Z (Carbobenzoxy): N-terminal blocking group. Increases lipophilicity and mimics the peptide bond, allowing the enzyme to "dock" the substrate.

-

Val-Leu-Arg: The tripeptide recognition sequence.

-

Arg (P1): Fits the acidic S1 pocket of Cathepsins/Kallikreins.

-

Leu (P2): Hydrophobic residue preferred by Cathepsin L (S2 pocket), whereas Cathepsin B often prefers Arg at this position. This sequence helps differentiate L from B.

-

-

4MβNA (Fluorophore): The leaving group. Quenched when bound; fluorescent/reactive upon cleavage.

-

Reaction Mechanism

The enzyme hydrolyzes the amide bond between the C-terminus of Arginine and the amine of the naphthylamide.

Figure 1: Enzymatic hydrolysis and dual-pathway detection mechanism.

Part 2: Experimental Workflow (Solution Kinetics)

Physicochemical Properties & Preparation

| Parameter | Specification | Notes |

| MW | ~700-750 Da | Depends on salt form/hydration. |

| Solubility | DMSO (Primary), DMF | Hydrophobic peptide; insoluble in pure water. |

| Stock Conc. | 10 mM | Store at -20°C, desiccated, protected from light. |

| Excitation | 335–350 nm | UV region. |

| Emission | 410–425 nm | Blue fluorescence (lower quantum yield than AMC). |

Reagent Preparation

Critical Step: Cysteine proteases require a reducing environment to maintain the active site cysteine thiolate.

-

Stock Solution (10 mM): Dissolve 7.2 mg (approx, check specific MW) in 1 mL dry DMSO. Vortex until clear.

-

Assay Buffer (pH 6.0 for Cathepsins):

-

100 mM Sodium Phosphate or MES buffer.

-

1 mM EDTA (Chelates metals that inhibit cysteine proteases).

-

Freshly Added: 1–5 mM DTT (Dithiothreitol) or L-Cysteine. Do not store buffer with DTT.

-

Optional: 0.1% Brij-35 (Prevents enzyme adsorption to plastics).

-

Kinetic Assay Protocol (96-Well Plate)

This protocol assumes a total reaction volume of 100 µL.[1]

-

Enzyme Activation: Dilute enzyme (e.g., Cathepsin L) in Assay Buffer. Incubate at room temperature for 15 mins to activate the catalytic site (reduce oxidized cysteines).

-

Substrate Dilution: Dilute 10 mM DMSO stock to 200 µM in Assay Buffer (2x working conc). Note: Keep DMSO < 2% final.

-

Plate Setup:

-

Test Wells: 50 µL Enzyme + 50 µL Substrate (Final: 100 µM).

-

Blank Wells: 50 µL Buffer + 50 µL Substrate (Background fluorescence).

-

Standard Curve: Dilute free 4-Methoxy-β-naphthylamine (MNA) from 0 to 10 µM to convert RFU to moles.

-

-

Measurement:

-

Mode: Kinetic (read every 60s for 30–60 mins).

-

Temp: 37°C.

-

Wavelengths: Ex 340 nm / Em 425 nm.

-

Part 3: Histochemical Localization (Colorimetric)

One of the distinct advantages of 4MβNA over AMC is its ability to form insoluble azo dyes, making it ideal for visualizing enzyme activity in tissue sections or electrophoresis gels.

Protocol:

-

Substrate Mix: Prepare 0.5 mM Z-Val-Leu-Arg-4MβNA in buffer (pH 6.0).

-

Coupling Agent: Add 0.5 – 1.0 mg/mL Fast Garnet GBC (or Fast Blue B).

-

Incubation: Incubate tissue section or gel in the mix at 37°C for 30–60 mins.

-

Result: The released 4MβNA reacts with the diazonium salt to form a red/insoluble precipitate at the site of enzyme activity.

-

Visualization: Standard light microscopy.

Part 4: Data Analysis & Troubleshooting

Calculating Activity

Enzyme activity is calculated from the linear slope of the fluorescence trace.

- : Slope of the kinetic curve (Test - Blank).

- : Slope of the MNA standard curve (RFU/µM).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation | Substrate insolubility | Ensure DMSO stock is fully dissolved. Do not exceed 100 µM in aqueous buffer. Add Brij-35. |

| No Signal | Oxidized Enzyme | Fresh DTT is mandatory. Cysteine proteases inactive without reduction. |

| High Background | Autofluorescence | 4MβNA excites in UV (340nm). Plastic plates can autofluoresce. Use black quartz or UV-transparent plates. |

| Low Sensitivity | Low Quantum Yield | 4MβNA is dimmer than AMC. Increase gain or switch to AMC if histochemistry is not required. |

Specificity Optimization

To distinguish Cathepsin L from B using this substrate:

-

Cathepsin L: Highly active on Z-Val-Leu-Arg.

-

Inhibitor Check: Use CA-074 (specific Cathepsin B inhibitor).[1][2][3] If activity persists in the presence of CA-074, it is likely Cathepsin L.

Figure 2: Differentiating Cathepsin L and B activity using specific inhibitors.

References

- Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, Cathepsin H, and Cathepsin L. Methods in Enzymology, 80, 535-561.

-

PubChem. (2025).[4] 4-Methoxy-2-naphthylamine (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

introduction to Z-Val-Leu-Arg-4MbetaNA . HCl fluorogenic substrate

This guide serves as an advanced technical resource for the application of Z-Val-Leu-Arg-4MbetaNA . HCl , a specialized fluorogenic and chromogenic substrate used in the kinetic profiling of cysteine proteases (Cathepsins) and serine proteases (Kallikreins).

Dual-Mode Fluorogenic & Histochemical Substrate for Protease Profiling

Executive Summary

Z-Val-Leu-Arg-4MbetaNA . HCl (Benzyloxycarbonyl-Val-Leu-Arg-4-methoxy-β-naphthylamide hydrochloride) is a high-specificity peptide substrate designed for the detection and quantification of intracellular proteases. Unlike standard AMC (7-amino-4-methylcoumarin) substrates, the 4-methoxy-β-naphthylamide (4MβNA or MNA) leaving group offers a unique dual-modality:

-

Direct Fluorometry: Kinetic measurement of enzyme activity via fluorescence emission (Blue/Violet region).

-

Histochemical Localization: Coupling with diazonium salts (e.g., Fast Garnet GBC) to form insoluble, colored precipitates for in situ localization of protease activity in tissue sections.

Primary Targets: Cathepsin B, Cathepsin L, Cathepsin S, and Glandular Kallikreins.

Molecular Architecture & Mechanism

The substrate consists of a tripeptide recognition sequence (Val-Leu-Arg) capped N-terminally by a Benzyloxycarbonyl (Z) group and C-terminally by the fluorophore 4MβNA.

Mechanism of Action

The enzymatic hydrolysis occurs at the peptide bond between the C-terminal Arginine and the 4MβNA moiety.

-

Recognition: The enzyme's active site (S subsites) binds the Val-Leu-Arg sequence.

-

Cleavage: The peptide bond is hydrolyzed, releasing the free amine 4-methoxy-2-naphthylamine .

-

Signal Generation:

-

Fluorescence: The free amine fluoresces at

upon excitation at -

Chromogenesis: In the presence of a coupling agent (e.g., Fast Garnet GBC), the free amine undergoes an azo-coupling reaction to form a red/violet precipitate.

-

Chemical Properties

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | ~600-650 Da (depending on salt form) |

| Solubility | Soluble in DMSO, DMF. Sparingly soluble in water until diluted. |

| Appearance | White to off-white powder |

| Purity | |

| Storage |

Enzymatic Specificity & Profiling

The Val-Leu-Arg (VLR) motif directs specificity toward enzymes with a preference for hydrophobic residues at P2 (Leu) and basic residues at P1 (Arg).

Target Proteases

-

Cathepsin L: High affinity. The hydrophobic Leucine at P2 is optimal for the S2 subsite of Cathepsin L.

-

Cathepsin B: Moderate to High affinity. While Z-Arg-Arg is the classic Cathepsin B substrate, Z-VLR is cleaved efficiently, particularly at lower pH.

-

Kallikreins: Tissue Kallikreins (serine proteases) recognize the VLR sequence, making this substrate useful for non-lysosomal protease assays.

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway of Z-Val-Leu-Arg-4MbetaNA hydrolysis and dual-mode detection.

Experimental Protocol: Fluorometric Assay

This protocol focuses on the kinetic assay of Cathepsin L/B activity.

Reagents & Preparation

-

Stock Solution (10 mM): Dissolve 1 mg of Z-Val-Leu-Arg-4MbetaNA . HCl in the appropriate volume of high-grade DMSO (approx 160-170

L depending on exact MW). Vortex until clear. Store at -20°C. -

Assay Buffer (Cathepsin Optimized):

-

100 mM Sodium Acetate or Phosphate Buffer (pH 5.5 - 6.0).

-

1 mM EDTA (to chelate metalloproteases).

-

Activation Agent: 2-5 mM DTT (Dithiothreitol) or Cysteine. Add fresh immediately before use. Cysteine proteases require reduction for activity.

-

-

Stop Solution (Optional for Endpoint): 100 mM Monochloroacetate or 100 mM Sodium Acetate (pH 4.3).

Assay Workflow

Step 1: Enzyme Activation

-

Dilute the enzyme sample (lysosomal lysate or purified protein) in Assay Buffer (containing DTT).

-

Incubate at 37°C for 10-15 minutes . This reduces the active site cysteine.

Step 2: Substrate Addition

-

Dilute the 10 mM Stock Solution to a working concentration (e.g., 20-50

M) in pre-warmed Assay Buffer. -

Note: Keep DMSO concentration < 1% in the final reaction to avoid enzyme inhibition.

Step 3: Kinetic Measurement

-

Add 100

L of activated enzyme to a black 96-well microplate. -

Initiate reaction by adding 100

L of substrate working solution. -

Read immediately:

-

Excitation: 335 - 350 nm

-

Emission: 410 - 440 nm

-

Mode: Kinetic (read every 1-2 mins for 30-60 mins).

-

Assay Logic Diagram

Figure 2: Step-by-step workflow for the fluorometric kinetic assay.

Data Analysis & Optimization

Calculating Activity

Enzyme activity is typically expressed in Relative Fluorescence Units (RFU) per minute.

-

Generate a standard curve using free 4-methoxy-2-naphthylamine .

-

Calculate the slope of the standard curve (RFU/

M). -

Apply formula:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Signal | Enzyme oxidation | Ensure DTT/Cysteine is fresh. Cysteine proteases oxidize rapidly. |

| High Background | Substrate degradation | Check stock purity. MNA substrates are light-sensitive. |

| Precipitation | High concentration | MNA is hydrophobic. Do not exceed 100 |

| Low Specificity | Cross-reactivity | Use specific inhibitors (e.g., CA-074 for Cathepsin B) to dissect contributions. |

Safety & Handling (Critical)

WARNING: The leaving group, 4-methoxy-2-naphthylamine , is classified as a Carcinogen (Category 1A/1B) and is toxic to aquatic life.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Containment: Handle powder in a fume hood or biosafety cabinet to avoid inhalation.

-

Disposal: All waste containing this substrate must be treated as hazardous chemical waste. Do not pour down the drain.

References

-

Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, Cathepsin H, and Cathepsin L. Methods in Enzymology, 80, 535-561. Link

-

Sigma-Aldrich. (n.d.). Product Information: 4-Methoxy-2-naphthylamine. Safety Data Sheet. Link

-

Bachem. (2021). 4-Methoxy-β-naphthylamide (MNA) Substrates. Technical Library. Link

-

AnaSpec. (n.d.). Cathepsin and Kallikrein Substrates. Product Sheet. Link

-

Dubovišek, A., et al. (2023). Characterization of Cathepsin B Specificity. Journal of Biological Chemistry. Link

Z-Val-Leu-Arg-4MβNA·HCl: A Fluorogenic Substrate for Foundational Enzyme Kinetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of Z-Val-Leu-Arg-4-methoxy-β-naphthylamide hydrochloride (Z-Val-Leu-Arg-4MβNA·HCl), a fluorogenic substrate essential for the kinetic characterization of specific proteases. We will delve into the core principles of its application, from the underlying theory of Michaelis-Menten kinetics to detailed experimental protocols and robust data analysis. This document is designed to empower researchers by not only providing procedural steps but also explaining the critical reasoning behind them, ensuring the generation of accurate and reproducible kinetic data.

The Tool: Understanding Z-Val-Leu-Arg-4MβNA·HCl

Z-Val-Leu-Arg-4MβNA·HCl is a synthetic peptide substrate designed to probe the activity of proteases with trypsin-like specificity. These enzymes preferentially cleave peptide bonds at the carboxyl side of basic amino acid residues, such as arginine (Arg) and lysine (Lys).[1][2][3]

Molecular Mechanism of Action:

The substrate consists of three key components:

-

A Recognition Sequence (Val-Leu-Arg): This tripeptide sequence provides specificity, targeting a subset of proteases that recognize not just the P1 residue (Arginine, in this case) but also adjacent amino acids in the P2 (Leucine) and P3 (Valine) positions.[4][5] This enhances its utility for studying specific enzymes like cathepsins and kallikreins over more general proteases.[6][7]

-

A Fluorophore (4-methoxy-β-naphthylamide, 4MβNA): This molecule is the reporter. In its conjugated, amide-bonded state within the substrate, its fluorescence is quenched.

-

A Protecting Group (Z-group, Carbobenzoxy): This group protects the N-terminus of the peptide.

The assay principle is based on the enzymatic hydrolysis of the amide bond between the C-terminal arginine and the 4MβNA group. Upon cleavage, the free 4MβNA is released, resulting in a significant increase in fluorescence intensity that can be monitored in real-time.[8][9] The rate of this fluorescence increase is directly proportional to the rate of the enzymatic reaction.[10][11][12]

Caption: Enzymatic cleavage of Z-Val-Leu-Arg-4MβNA releases the fluorescent 4MβNA group.

The Theory: Core Principles of Michaelis-Menten Kinetics

To properly utilize this substrate, a firm grasp of steady-state enzyme kinetics is essential. The Michaelis-Menten model provides the foundational framework for understanding how reaction rates respond to substrate concentration.[13][14]

The model describes the enzymatic reaction as:

E + S ⇌ ES → E + P

Where E is the enzyme, S is the substrate, ES is the enzyme-substrate complex, and P is the product.

The rate of product formation (V), or reaction velocity, is described by the Michaelis-Menten equation:[13][15]

V = (Vₘₐₓ * [S]) / (Kₘ + [S])

This relationship reveals two critical parameters for any enzyme:

-

Vₘₐₓ (Maximum Velocity): This represents the maximum rate of the reaction when the enzyme is completely saturated with the substrate.[13][16] At this point, the reaction is zero-order with respect to the substrate, meaning further increases in [S] do not increase the reaction rate. Vₘₐₓ is directly proportional to the concentration of the enzyme.

-

Kₘ (Michaelis Constant): This is the substrate concentration at which the reaction velocity is exactly half of Vₘₐₓ.[13][16] Kₘ is a measure of the enzyme's apparent affinity for its substrate; a lower Kₘ indicates a higher affinity, as the enzyme can reach half of its maximum speed at a lower substrate concentration.[17]

Our primary experimental goal is to accurately determine Vₘₐₓ and Kₘ for our enzyme of interest using Z-Val-Leu-Arg-4MβNA·HCl. This is achieved by measuring the initial velocity (V₀) at various substrate concentrations. It is critical to use initial velocities because this measurement is taken during the early phase of the reaction where substrate depletion is minimal (<10%) and product accumulation has not led to significant product inhibition.[18][19]

The Practice: Experimental Design and Protocol

A well-designed experiment is a self-validating system. This protocol incorporates the necessary controls and steps to ensure the data is reliable and the derived kinetic parameters are accurate.

Materials and Reagents

| Reagent/Material | Purpose & Key Considerations |

| Z-Val-Leu-Arg-4MβNA·HCl | The fluorogenic substrate. Prepare a concentrated stock (e.g., 10-20 mM) in DMSO. Store protected from light at -20°C. |

| Purified Target Enzyme | The enzyme to be characterized. Concentration should be known for kcat determination. |

| Assay Buffer | Provides optimal pH and ionic strength for enzyme activity. Composition is enzyme-specific (e.g., MES buffer at pH 6.0 for Cathepsin B). |

| Activators/Cofactors | Required by some enzymes. For example, cysteine proteases like Cathepsin B require a reducing agent (e.g., DTT) to maintain the active site cysteine in a reduced state.[2] |

| 4MβNA or AMC Standard | A stable analog like 7-Amino-4-methylcoumarin (AMC) is often used. Essential for creating a standard curve to convert fluorescence units to molar concentrations. |

| Opaque, Black 96-Well Plates | Minimizes background fluorescence, light bleed-through, and scatter compared to clear or white plates. |

| Fluorescence Plate Reader | Capable of kinetic reads with excitation at ~355-380 nm and emission at ~430-460 nm.[20][21][22] |

Experimental Workflow

Caption: Workflow for determining enzyme kinetic parameters using a fluorogenic substrate.

Step-by-Step Methodology

Part A: Fluorophore Standard Curve Generation

-

Causality: This step is non-negotiable for obtaining quantitative kinetic parameters. It allows you to translate the arbitrary Relative Fluorescence Units (RFU) from the instrument into a concrete amount of product formed (moles), making your Vₘₐₓ value universally comparable.[9][20]

-

Prepare a 1 mM stock solution of the fluorophore standard (e.g., AMC) in DMSO.

-

Create a series of dilutions from the stock solution in assay buffer, ranging from a high concentration (e.g., 20 µM) down to zero.

-

Add these dilutions to the 96-well plate in triplicate.

-

Measure the endpoint fluorescence using the same excitation/emission wavelengths as the kinetic assay.

-

Plot the average RFU versus the known molar amount of the standard. The slope of the linear portion of this curve is your conversion factor (RFU per mole).

Part B: Kinetic Assay

-

Prepare Substrate Dilutions: Create a 2x or 10x concentrated serial dilution series of the Z-Val-Leu-Arg-4MβNA·HCl substrate in assay buffer. The concentration range should ideally span from 0.1 x Kₘ to 10 x Kₘ. If Kₘ is unknown, use a wide logarithmic range (e.g., 0.5 µM to 500 µM).

-

Set up Reactions: In a 96-well plate, add the following to each well (example for a 100 µL final volume):

-

50 µL of Assay Buffer (containing any necessary activators like DTT).

-

X µL of enzyme working solution (keep the final enzyme concentration constant across all wells).

-

(50-X) µL of Assay Buffer.

-

-

Include Controls (Critical for Trustworthiness):

-

No-Enzyme Control: For each substrate concentration, run a parallel reaction with no enzyme to measure the rate of spontaneous substrate hydrolysis.

-

No-Substrate Control: Run a reaction with the enzyme but no substrate to measure any intrinsic fluorescence of the enzyme preparation.

-

-

Equilibrate: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate Reaction: Start the reaction by adding 50 µL of the corresponding 2x substrate dilution to each well.

-

Measure: Immediately place the plate in the pre-heated reader and begin kinetic measurement. Record fluorescence every 30-60 seconds for 15-30 minutes.

The Analysis: From Raw Data to Kinetic Constants

Accurate analysis is as critical as a well-executed experiment. The preferred method today is non-linear regression, as it avoids the data-weighting biases inherent in older linearization methods.[23]

Calculation of Initial Velocities (V₀)

-

For each substrate concentration, plot RFU versus Time (in seconds or minutes).

-

Identify the initial linear portion of each curve. The reaction rate will slow over time due to substrate depletion and/or product inhibition.[18]

-

Calculate the slope of this linear phase using linear regression. This slope is the initial velocity (V₀) in RFU/min.

-

Subtract the slope of the corresponding no-enzyme control from each calculated V₀ to correct for substrate auto-hydrolysis.

-

Using the conversion factor from your standard curve, convert each corrected V₀ from RFU/min into a quantitative rate (e.g., µmoles/min).

Determination of Kₘ and Vₘₐₓ

-

Method 1: Lineweaver-Burk Plot (for visualization)

-

This is a double-reciprocal plot: 1/V₀ is plotted on the y-axis versus 1/[S] on the x-axis.[17]

-

The data is transformed according to the equation: 1/V₀ = (Kₘ/Vₘₐₓ)(1/[S]) + 1/Vₘₐₓ

-

Interpretation:

-

Y-intercept = 1/Vₘₐₓ

-

X-intercept = -1/Kₘ

-

Slope = Kₘ/Vₘₐₓ

-

-

Expert Caution: While historically important, this plot disproportionately weights data points at low substrate concentrations, which often have the highest experimental error, potentially skewing the results.[23] Use it for visualization but rely on non-linear regression for final parameter determination.

-

-

Method 2: Non-Linear Regression (Authoritative Standard)

-

This is the most accurate and statistically robust method.

-

Plot the untransformed V₀ (in µmoles/min) versus [S] (in µM).

-

Use software (e.g., GraphPad Prism, R, Python) to fit the data directly to the Michaelis-Menten equation.

-

The software will directly calculate the best-fit values for Vₘₐₓ and Kₘ with standard errors, providing a measure of confidence in your results.

-

Data Summary

| Parameter | Value | Units | Interpretation |

| Kₘ | Calculated Value | µM | Substrate concentration at ½ Vₘₐₓ. Inverse measure of substrate affinity. |

| Vₘₐₓ | Calculated Value | µmol/min/mg | Maximum reaction rate under these conditions (per mg of enzyme). |

| kcat | Vₘₐₓ / [E] | s⁻¹ | Turnover number: molecules of substrate converted per enzyme molecule per second. |

| kcat/Kₘ | Calculated Value | M⁻¹s⁻¹ | Catalytic efficiency. Reflects enzyme performance at low substrate concentrations. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Reaction curve is not saturating (linear increase) | Substrate concentrations are too low, all are << Kₘ. | Redesign the experiment with a much higher range of substrate concentrations.[24] |

| High background from "no-enzyme" control | Substrate is unstable and hydrolyzing spontaneously in the assay buffer. | Ensure buffer pH and storage conditions are appropriate. Always subtract this background rate from your sample rates.[25] |

| Velocity decreases at very high [S] | Substrate inhibition is occurring. | Note the concentration at which this occurs. Exclude these points from the standard Michaelis-Menten fit and analyze separately if needed. |

| Poor reproducibility | Pipetting errors; temperature fluctuations; unstable enzyme/reagents. | Use calibrated pipettes; ensure plate is fully equilibrated to temperature before starting; prepare fresh enzyme dilutions for each experiment. |

| Fluorescence signal is non-linear with standard | Inner filter effect at high fluorophore concentrations. | Ensure you are only using the linear range of your standard curve for calculations. If necessary, dilute samples to fall within this range. |

References

-

Single-enzyme kinetics with fluorogenic substrates: lessons learnt and future directions. (2014). Beilstein Journal of Organic Chemistry. Available from: [Link]

-

A Sensitive and Robust Enzyme Kinetic Experiment Using Microplates and Fluorogenic Ester Substrates. (2014). Journal of Chemical Education. Available from: [Link]

-

A Sensitive and Robust Enzyme Kinetic Experiment Using Microplates and Fluorogenic Ester Substrates. (n.d.). Pendidikan Kimia. Available from: [Link]

-

A Sensitive and Robust Enzyme Kinetic Experiment Using Microplates and Fluorogenic Ester Substrates. (2014). ResearchGate. Available from: [Link]

-

Fluorescence-based analysis of enzymes at the single-molecule level. (n.d.). Wiley Online Library. Available from: [Link]

-

How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. (2025). Patsnap Synapse. Available from: [Link]

-

Michaelis–Menten kinetics. (n.d.). Wikipedia. Available from: [Link]

-

Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. (n.d.). ACS Publications. Available from: [Link]

-

Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes. (2023). MDPI. Available from: [Link]

-

Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. (2021). STAR Protocols. Available from: [Link]

-

Lecture 13 Determination of Km and Vmax. (2023). University of Delaware. Available from: [Link]

-

InnoZyme™ Cathepsin B Activity Assay Kit, Fluorogenic. (n.d.). Millipore Sigma. Available from: [Link]

-

Determination of Michaelis-Menten parameters from initial velocity measurements using unstable substrate. (n.d.). PubMed. Available from: [Link]

-

Michaelis Menten equation. (2020). YouTube. Available from: [Link]

-

Trypsin Activity Assay Kit. (n.d.). Chondrex, Inc.. Available from: [Link]

-

Michaelis-Menten Kinetics: Overview, Equation, and Applications. (2025). Laduviglusib GSK-3 inhibitor. Available from: [Link]

-

DETERMINATION OF Km AND Vmax USING LINEWEAVER – BURK GRAPH. (n.d.). eGyanKosh. Available from: [Link]

-

Enzyme Kinetics. (2024). TeachMePhysiology. Available from: [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available from: [Link]

-

Global analysis of proteasomal substrate specificity using positional-scanning libraries of covalent inhibitors. (2000). PNAS. Available from: [Link]

-

How to troubleshoot steady state kinetics runs in which higher substrate concentration is not leveling off as it should?. (2018). ResearchGate. Available from: [Link]

-

Substrate kinetics of Enzyme (Determination of Km and VMAX). (2015). YouTube. Available from: [Link]

-

Michaelis-Menten Kinetics. (2024). Chemistry LibreTexts. Available from: [Link]

-

Protocol for Extracellular Enzyme Assays. (2016). University of Göttingen. Available from: [Link]

-

Cathepsin B: Active Site Mapping with Peptidic Substrates and Inhibitors. (2018). University of Bonn. Available from: [Link]

-

Expanded Substrate Specificity in D-Amino Acid Transaminases: A Case Study of Transaminase from Blastococcus saxobsidens. (2023). MDPI. Available from: [Link]

-

Evolution of Substrate Specificity within a Diverse Family of β/α-Barrel-fold Basic Amino Acid Decarboxylases. (n.d.). Journal of Biological Chemistry. Available from: [Link]

-

Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. (2021). MDPI. Available from: [Link]

-

Enzyme Kinetics. (2013). University of Washington. Available from: [Link]

-

Proteases for Mass Spectrometry Sample Preparation. (n.d.). East Port Praha. Available from: [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available from: [Link]

-

Substrate specificity of kallikrein-related peptidase 13 activated by salts or glycosaminoglycans and a search for natural substrate candidates. (2011). PubMed. Available from: [Link]

-

The Ability of a Novel Trypsin-like Peptidase Activity Assay Kit to Detect Red-Complex Species. (2022). MDPI. Available from: [Link]

-

Biochemistry | Enzyme Kinetics (Spectrophotometry & Calculations). (2014). YouTube. Available from: [Link]

-

Purification and characterisation of a typsin-like serine oligo peptidase from Trypanosoma congolense. (n.d.). CGSpace. Available from: [Link]

-

Z-Leu-Arg-AMC (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic). (n.d.). Enzo Life Sciences. Available from: [Link]

- Preparation method of L-valine methyl ester hydrochloride. (n.d.). Google Patents.

-

Identifying and controlling inactive and active conformations of a serine protease. (2025). Science Advances. Available from: [Link]

-

Manuscript. (n.d.). Research Square. Available from: [Link]

Sources

- 1. chondrex.com [chondrex.com]

- 2. eastport.cz [eastport.cz]

- 3. cgspace.cgiar.org [cgspace.cgiar.org]

- 4. med.stanford.edu [med.stanford.edu]

- 5. hzdr.de [hzdr.de]

- 6. Substrate specificity of kallikrein-related peptidase 13 activated by salts or glycosaminoglycans and a search for natural substrate candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Z-Leu-Arg-AMC (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 8. mdpi.com [mdpi.com]

- 9. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lab.semi.ac.cn [lab.semi.ac.cn]

- 12. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 13. faieafrikanart.com [faieafrikanart.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 16. teachmephysiology.com [teachmephysiology.com]

- 17. jascoinc.com [jascoinc.com]

- 18. mdpi.com [mdpi.com]

- 19. courses.washington.edu [courses.washington.edu]

- 20. merckmillipore.com [merckmillipore.com]

- 21. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

- 23. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 24. researchgate.net [researchgate.net]

- 25. Determination of Michaelis-Menten parameters from initial velocity measurements using unstable substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-Val-Leu-Arg-4MbetaNA . HCl chemical properties and structure

This is a comprehensive technical guide for Z-Val-Leu-Arg-4MbetaNA . HCl , designed for researchers in biochemistry, enzymology, and drug discovery.[1]

Advanced Fluorogenic Substrate for Cysteine Proteases & Kallikreins

Executive Summary

Z-Val-Leu-Arg-4MbetaNA . HCl is a high-performance fluorogenic and chromogenic tripeptide substrate used primarily to profile Cathepsin S , Cathepsin L , and Falcipain (malarial cysteine protease) activity. Unlike standard AMC (7-amino-4-methylcoumarin) substrates, the 4-methoxy-β-naphthylamide (4MβNA) leaving group enables dual-mode detection: solution-phase fluorometry and solid-phase histochemical localization via diazonium coupling.

This guide details the physicochemical properties, enzymatic mechanism, and validated protocols for utilizing this substrate in high-throughput screening and tissue profiling.

Chemical Identity & Structure

2.1 Nomenclature & Components[2]

-

Systematic Name: N-Benzyloxycarbonyl-L-Valyl-L-Leucyl-L-Arginine 4-methoxy-β-naphthylamide hydrochloride

-

Common Abbreviations: Z-VLR-4MβNA, Z-Val-Leu-Arg-MNA

-

Molecular Formula:

(Net formula varies slightly based on hydration/salt stoichiometry; base MW ~675.8 Da). -

CAS Number: (Sequence specific) Refer to batch-specific CoA; often cataloged by sequence.

2.2 Structural Architecture

The molecule consists of three distinct functional domains:

-

N-Terminal Protection (Z-Group): A Benzyloxycarbonyl (Cbz) group enhances lipophilicity and mimics the enzyme's natural substrate binding pocket, preventing non-specific aminopeptidase degradation.

-

Tripeptide Backbone (Val-Leu-Arg):

-

P3 (Valine): Provides steric bulk, preferred by Cathepsin S.

-

P2 (Leucine): A hydrophobic residue critical for fitting into the S2 subsite of papain-like cysteine proteases.

-

P1 (Arginine): A basic residue directing specificity toward trypsin-like serine proteases and specific cysteine proteases (Cathepsin B/S/L).

-

-

Reporter Group (4MβNA): The 4-methoxy-2-naphthylamine moiety is quenched via the amide bond. Upon cleavage, it becomes highly fluorescent and reactive toward diazonium salts.

Figure 1: Structural domains of Z-Val-Leu-Arg-4MbetaNA. The enzyme attacks the amide bond between Arginine and the naphthylamine group.

Physicochemical Properties[3][4][5]

| Property | Specification |

| Appearance | White to off-white lyophilized powder |

| Solubility | Soluble in DMSO, DMF (>10 mg/mL).[3] Sparingly soluble in water; requires dilution from organic stock. |

| Excitation ( | 335–350 nm (Free 4MβNA) |

| Emission ( | 410–440 nm (Blue fluorescence) |

| Stability | Hygroscopic. Store at -20°C with desiccant. Protect from light.[4] |

| Purity |

Mechanism of Action & Enzymatic Profiling

4.1 Cleavage Mechanism

The substrate remains non-fluorescent (or weakly fluorescent) while the amide bond is intact. Proteolytic hydrolysis releases free 4-methoxy-β-naphthylamine.

4.2 Target Specificity

-

Cathepsin S: High specificity at neutral pH (6.5–7.5). Z-Val-Leu-Arg is often preferred over Z-Phe-Arg for Cathepsin S to avoid overlap with Cathepsin L activity.

-

Cathepsin L: Cleaves efficiently at acidic pH (5.0–5.5).

-

Falcipains (Malaria): Validated substrate for P. falciparum cysteine proteases.[5]

-

Kallikreins: Recognizes the P1-Arg motif, useful for plasma kallikrein assays.

Experimental Protocols

5.1 Preparation of Stock Solutions

-

Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMF.

-

Concentration: Prepare a 10 mM or 20 mM master stock.

-

Calculation: Dissolve 1 mg of substrate (MW ~676) in ~147

L DMSO to yield ~10 mM.

-

-

Storage: Aliquot into light-protective amber tubes and freeze at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.

5.2 Kinetic Assay (Fluorescence) for Cathepsin S

This protocol isolates Cathepsin S activity by exploiting its stability at neutral pH, where other cathepsins (B, L) are less stable or active.

Reagents:

-

Assay Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.4.

-

Activator: 5 mM DTT (Dithiothreitol) or L-Cysteine (Add fresh).

-

Substrate: Dilute stock to 20–50

M working concentration.

Workflow:

-

Incubation: Mix 10

L enzyme sample with 80 -

Reaction Start: Add 10

L of Substrate Working Solution. -

Measurement: Monitor fluorescence kinetically for 30–60 minutes.

5.3 Histochemical Staining (Simultaneous Coupling)

Unlike AMC, the 4MβNA leaving group is hydrophobic and can be captured by diazonium salts to form an insoluble precipitate, allowing localization of enzyme activity in tissue sections.

-

Substrate Solution: 0.5 mM Z-Val-Leu-Arg-4MβNA in buffer.

-

Coupling Agent: 1 mg/mL Fast Blue B or Fast Garnet GBC.

-

Procedure: Incubate tissue section at 37°C. The enzyme releases 4MβNA, which immediately couples with Fast Blue B to form a red/violet precipitate at the site of proteolysis.

Figure 2: Workflow for solution-phase kinetics and histochemical localization.

Safety & Handling (Critical)

-

Toxicity Warning: Naphthylamines (and their derivatives like 4-methoxy-2-naphthylamine) are classified as potential carcinogens. While the peptide-bound form is less volatile, the free leaving group released during the assay is hazardous.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Disposal: All assay waste containing the cleaved fluorophore must be disposed of as hazardous chemical waste. Do not pour down the sink.

References

-

Adipogen Life Sciences. Z-Val-Leu-Arg-AMC Datasheet & Cathepsin S Application. Retrieved from

-

Bachem. 4-Methoxy-β-naphthylamide (MNA) Substrate Properties. Retrieved from

-

Wilkinson, J. et al. (2011). Human Cysteine Cathepsins Are Not Reliable Markers of Infection by Pseudomonas aeruginosa in Cystic Fibrosis. (Demonstrates use of Z-Val-Leu-Arg substrates for Cathepsin S). PLOS ONE. Retrieved from

-

Salas, F. et al. (1995). Functional expression of falcipain, a Plasmodium falciparum cysteine proteinase.[5] (Validation of Z-VLR substrates for malaria proteases). Infection and Immunity. Retrieved from

-

Sigma-Aldrich. Cathepsin Detection & Substrate Protocols. Retrieved from

Sources

Z-Val-Leu-Arg-4MβNA·HCl: Substrate Specificity, Mechanistic Causality, and In Situ Histochemical Applications

As a Senior Application Scientist, I frequently observe researchers defaulting to AMC-conjugated (7-amino-4-methylcoumarin) substrates for all protease assays. While AMC is excellent for high-throughput in vitro screening, it fundamentally fails when spatial fidelity is required—such as localizing cathepsin activity within a tumor microenvironment or mapping parasitic molting enzymes. The highly soluble AMC diffuses rapidly away from the enzymatic cleavage site, destroying cellular resolution.

This is where Z-Val-Leu-Arg-4MβNA·HCl (Z-Val-Leu-Arg-4-methoxy-β-naphthylamide hydrochloride) becomes indispensable[1]. By combining a highly specific peptide recognition sequence with a precipitable reporter group, this substrate allows researchers to bridge the gap between quantitative kinetics and precise spatial biology.

Structural Anatomy and Substrate Specificity

The molecular architecture of Z-VLR-4MβNA is engineered to exploit the active site geometry of specific protease families. Its specificity is governed by the P3-P2-P1 peptide sequence (Val-Leu-Arg), which docks into the corresponding S3-S2-S1 subsites of the target enzyme.

The Specificity Profile

-

Cysteine Proteases (Cathepsins & Parasitic Orthologs): The S2 subsite of enzymes like Cathepsin L and Cathepsin B is a deep, hydrophobic pocket that perfectly accommodates the bulky aliphatic side chain of Leucine (P2). The S1 pocket is highly electronegative, strongly favoring the basic Arginine (P1) residue. Consequently, Z-VLR-4MβNA is a premier substrate for characterizing parasitic cysteine proteases, including falcipain in Plasmodium falciparum[2] and the essential molting enzymes of nematodes like Dirofilaria immitis[3] and Onchocerca volvulus[4].

-

The 20S Proteasome (Macropain): The trypsin-like catalytic site of the 20S proteasome (historically termed "macropain") cleaves peptide bonds immediately following basic residues. Z-VLR-4MβNA serves as a classic, highly sensitive substrate for measuring this specific proteasomal activity[5].

Quantitative Data: Specificity and Optical Properties

To select the correct substrate for your assay, it is critical to understand both the kinetic preferences of your target enzyme and the optical physics of the reporter group.

Table 1: Representative Specificity Profile of Z-VLR-4MβNA

| Target Enzyme | Protease Class | Primary Biological Role | Relative Cleavage Efficiency |

| Cathepsin L | Cysteine | Lysosomal degradation, apoptosis | Very High |

| Falcipain-2/3 | Cysteine | Hemoglobin degradation in Malaria | High[2] |

| 20S Proteasome | Threonine | Intracellular protein turnover | Moderate (Trypsin-like site)[5] |

| Tissue Kallikrein | Serine | Kinin generation, blood pressure | High |

Table 2: Optical and Physicochemical Properties

| State | Compound | Excitation (nm) | Emission (nm) | Solubility |

| Intact Substrate | Z-Val-Leu-Arg-4MβNA | ~315 | ~425 (Quenched) | High |

| Free Fluorophore | 4-Methoxy-β-naphthylamine | 335-340 | 425 (Strong) | Moderate |

| Azo-Coupled Dye | 4MβNA + Fast Blue B | Absorbance ~540 | N/A (Chromogenic) | Insoluble Precipitate |

The Mechanistic Causality of Azo-Coupling

The critical advantage of the 4MβNA leaving group lies in its chemical reactivity post-cleavage. When utilized in in situ histochemistry, the assay buffer is supplemented with a diazonium salt (e.g., Fast Blue B). As the protease cleaves the amide bond, the liberated 4-methoxy-β-naphthylamine undergoes an immediate electrophilic aromatic substitution (azo-coupling) with the diazonium salt.

This reaction traps the fluorophore, instantly converting it into a highly conjugated, electron-dense, and completely insoluble azo dye. This precipitate anchors exactly at the site of enzymatic cleavage, allowing researchers to pinpoint exact subcellular localizations—such as identifying active lysosomal proteases embedded within Alzheimer's disease amyloid plaques[6].

Proteolytic cleavage of Z-VLR-4MβNA and subsequent azo-coupling for spatial localization.

Self-Validating Experimental Methodology: In Situ Histochemistry

To ensure scientific integrity, a protocol cannot simply be a list of steps; it must be a self-validating system. The following methodology for mapping cysteine protease activity in tissue sections incorporates built-in causality and mandatory negative controls.

Step-by-Step Protocol

Step 1: Tissue Cryosectioning (5-10 µm)

-

The Causality: Standard formalin fixation and paraffin embedding (FFPE) heavily cross-link proteins, irreversibly destroying the active site of most proteases. Fresh-frozen cryosectioning is mandatory because it preserves the native tertiary structure and enzymatic activity required for substrate cleavage.

Step 2: Equilibration in Activation Buffer (pH 5.5 + 2 mM DTT)

-

The Causality: Cysteine proteases rely on a catalytic triad featuring a highly reactive cysteine thiol (Cys25). Dithiothreitol (DTT) acts as a reducing agent to prevent the oxidation of this thiol into a disulfide, ensuring the enzyme remains catalytically active. The acidic pH of 5.5 mimics the native lysosomal or parasitic food vacuole environment and prevents the auto-oxidation of the diazonium salt.

Step 3: Substrate Incubation (200 µM Z-VLR-4MβNA + 1 mg/mL Fast Blue B)

-

The Causality: The tissue is incubated at 37°C for 30–60 minutes. As the enzyme cleaves the substrate, the simultaneous presence of Fast Blue B causes immediate azo-coupling, precipitating an insoluble red/purple dye exactly at the site of cleavage. This prevents the diffusion artifacts that plague AMC substrates.

Step 4: Fixation and Counterstaining

-

The Causality: Post-assay fixation with 4% paraformaldehyde halts the enzymatic reaction by denaturing the proteases, locking the azo-dye precipitate in place for long-term brightfield or fluorescence microscopic analysis.

The Self-Validation Control (Mandatory)

To prove that the observed precipitation is due to specific cysteine protease activity and not background esterase activity or non-specific hydrolysis, a parallel tissue section must be processed.

-

Action: Pre-incubate the control section with 10 µM E-64 (a highly specific, irreversible epoxide inhibitor of cysteine proteases) for 30 minutes prior to Step 3.

-

Validation: A valid assay will show vibrant azo-dye precipitation in the active arm and a complete absence of signal in the E-64 control arm.

Step-by-step in situ histochemistry workflow with self-validating inhibitor controls.

References

-

PubChemLite: Z-val-leu-arg-4mbetana . hcl (C36H49N7O6) . National Center for Biotechnology Information. Available at:[Link]

-

Functional expression of falcipain, a Plasmodium falciparum cysteine proteinase, supports its role as a malarial hemoglobinase . Infection and Immunity (ASM Journals). Available at:[Link]

-

Dirofilaria immitis: effect of fluoromethyl ketone cysteine protease inhibitors on the third- to fourth-stage molt . Experimental Parasitology (PubMed). Available at:[Link]

-

RNA interference targeting cathepsin L and Z-like cysteine proteases of Onchocerca volvulus confirmed their essential function during L3 molting . PLoS Neglected Tropical Diseases (ResearchGate). Available at:[Link]

-

Purification and characterization of a high molecular weight proteinase (macropain) from human erythrocytes . Biochimica et Biophysica Acta (PubMed). Available at:[Link]

-

Enzymatically active lysosomal proteases are associated with amyloid deposits in Alzheimer brain . Proceedings of the National Academy of Sciences (PMC). Available at:[Link]

Sources

- 1. PubChemLite - Z-val-leu-arg-4mbetana . hcl (C36H49N7O6) [pubchemlite.lcsb.uni.lu]

- 2. journals.asm.org [journals.asm.org]

- 3. Dirofilaria immitis: effect of fluoromethyl ketone cysteine protease inhibitors on the third- to fourth-stage molt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Purification and characterization of a high molecular weight proteinase (macropain) from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatically active lysosomal proteases are associated with amyloid deposits in Alzheimer brain - PMC [pmc.ncbi.nlm.nih.gov]

Z-Val-Leu-Arg-4MbetaNA · HCl in Molecular Biology: A Comprehensive Guide to Protease Profiling and In Situ Localization

Executive Summary

Accurately quantifying and localizing specific protease activities within complex biological matrices remains a critical bottleneck in enzymology and drug development. The synthetic peptide substrate Z-Val-Leu-Arg-4-methoxy-

Mechanistic Principles & Chemical Logic

As application scientists, we do not select substrates arbitrarily; every structural component of a synthetic substrate dictates its biological utility. The design of Z-VLR-4M

The Recognition Sequence (Z-Val-Leu-Arg)

The specificity of this substrate is governed by the Valine-Leucine-Arginine (VLR) tripeptide sequence. This sequence perfectly mimics the natural cleavage sites of trypsin-like proteases. The Arginine (Arg) residue at the P1 position is the critical determinant; its positively charged guanidinium side chain anchors deeply into the negatively charged S1 specificity pocket of the target enzyme, aligning the scissile amide bond perfectly with the enzyme's catalytic triad 1[1]. The N-terminal benzyloxycarbonyl (Z) protecting group prevents non-specific degradation by exopeptidases and enhances the lipophilicity of the molecule, facilitating cellular permeability.

The 4M NA Leaving Group: A Dual-Modality Reporter

While AMC (7-amino-4-methylcoumarin) is a common fluorophore, the 4-methoxy-

-

Fluorometric Shift: The addition of the electron-donating methoxy group shifts the excitation and emission maxima to approximately 340 nm and 425 nm, respectively, which significantly minimizes background noise from biological autofluorescence2[2].

-

Histochemical Trapping: The methoxy group dramatically increases the nucleophilicity of the released amine. In the presence of a diazonium salt (e.g., Fast Blue B), the liberated 4M

NA undergoes rapid electrophilic aromatic substitution before it can diffuse away from the enzymatic site. This yields an insoluble, highly colored azo dye, allowing for precise spatial mapping of protease activity3[3].

Fig 1. Enzymatic cleavage of Z-VLR-4MbetaNA and its dual-detection pathways.

Core Applications in Molecular Biology

20S Proteasome Trypsin-like Activity Profiling

The 20S core particle of the proteasome (historically referred to as macropain) contains three distinct catalytic subunits. Z-VLR-4M

Cysteine Protease & Parasitology Assays

Beyond the proteasome, this substrate is highly sensitive to specific cysteine proteases. It has been instrumental in parasitology, specifically for tracking the activity of falcipain-2/3 (malarial hemoglobinases) and visualizing the in situ activity of molting enzymes in third-stage larvae (L3) of the nematode Dirofilaria immitis5[5].

Quantitative Data Summaries

Table 1: Spectral and Physicochemical Properties of Z-VLR-4M

| Property | Specification / Value | Causality / Relevance |

| Chemical Formula | C36H49N7O6 · HCl | Determines molecular mass and stoichiometry. |

| Molecular Weight | 675.37 g/mol (free base) | Required for accurate molarity calculations in assays. |

| Excitation Maximum | ~340 nm | Excitation in the near-UV minimizes cellular autofluorescence. |

| Emission Maximum | ~425 nm | Stokes shift allows clear resolution of the cleaved product. |

| Solubility | DMSO, DMF (10 mg/mL) | Highly lipophilic; requires organic solvent for stock solutions. |

Table 2: Comparative Substrate Cleavage Profiles

| Target Enzyme | Cleavage Efficiency | Validating Inhibitor | Primary Application |

| 20S Proteasome (Trypsin-like) | High | Epoxomicin / MG-132 | Proteostasis research, oncology. |

| Cathepsin S / Falcipains | High | E-64 | Immunology, malaria drug screening. |

| 20S Proteasome (Chymotrypsin-like) | Negligible | Bortezomib | Specificity control. |

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every assay must be designed as a self-validating system. The inclusion of specific inhibitors proves that the observed signal is strictly enzymatic and not an artifact of substrate auto-hydrolysis.

Protocol A: High-Throughput Fluorometric Assay for 20S Proteasome Activity

This protocol is optimized for microplate readers.

-

Reagent Preparation: Prepare a 10 mM stock solution of Z-VLR-4M

NA in anhydrous DMSO. Causality: DMSO prevents premature aqueous hydrolysis and ensures complete dissolution of the lipophilic substrate. -

Buffer Formulation: Prepare Assay Buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT). Causality: The slightly alkaline pH is optimal for trypsin-like proteasomal activity, while DTT maintains the reducing environment necessary to prevent oxidation of the enzyme's active site residues.

-

System Validation Setup: Divide your microplate into three zones:

-

Zone 1 (Blank): Assay Buffer + Substrate (No Enzyme).

-

Zone 2 (Active): Assay Buffer + Enzyme + Substrate.

-

Zone 3 (Validation): Assay Buffer + Enzyme + 10 µM Epoxomicin (Pre-incubated for 15 mins) + Substrate.

-

-

Reaction Initiation: Add Z-VLR-4M

NA to a final concentration of 50 µM to all wells. -

Kinetic Measurement: Monitor fluorescence continuously at 37°C using an excitation wavelength of 340 nm and an emission wavelength of 425 nm.

-

Data Interpretation: The true enzymatic rate is the slope of Zone 2 minus the slope of Zone 1. Zone 3 must show near-zero activity; if signal persists in Zone 3, it indicates off-target cleavage or background contamination.

Protocol B: In Situ Histochemical Localization of Protease Activity

This protocol utilizes simultaneous azo dye coupling to map protease activity in tissue sections.

Fig 2. Workflow for in situ histochemical localization of protease activity.

-

Tissue Preparation: Utilize fresh-frozen cryosections (5-10 µm thick). Causality: Standard formalin fixation and paraffin embedding will denature the target proteases, destroying their catalytic activity.

-

Incubation Solution Formulation: Mix 0.1 M Phosphate buffer (pH 7.0) with 0.5 mM Z-VLR-4M

NA and 1 mg/mL Fast Blue B salt (diazonium salt). Filter the solution immediately before use to remove undissolved particulates. -

Simultaneous Coupling: Apply the incubation solution to the tissue sections and incubate at 37°C for 15-30 minutes in a humidified chamber. Causality: As the enzyme cleaves the substrate, the highly nucleophilic 4M

NA is released. It instantly reacts with the Fast Blue B salt via electrophilic aromatic substitution, precipitating an insoluble azo dye exactly at the site of enzymatic activity before diffusion can occur. -

Validation Control: Pre-incubate parallel tissue sections with 50 µM E-64 (for cysteine proteases) for 20 minutes prior to adding the substrate solution. A lack of dye formation in these sections validates the specificity of the localization.

-

Termination and Visualization: Rinse sections gently in distilled water, counterstain if desired (e.g., with Hematoxylin), mount in an aqueous mounting medium, and visualize under brightfield microscopy.

References

-

Dirofilaria immitis: effect of fluoromethyl ketone cysteine protease inhibitors on the third- to fourth-stage molt Source: PubMed / National Institutes of Health (NIH) URL:[Link]

-

Purification and characterization of a high molecular weight proteinase (macropain) from human erythrocytes Source: PubMed / National Institutes of Health (NIH) URL:[Link]

-

Expression of Neprilysin in Skeletal Muscle Reduces Amyloid Burden in a Transgenic Mouse Model of Alzheimer Disease Source: PMC / National Institutes of Health (NIH) URL:[Link]

-

fluorometric tests for the liberated 4-methoxy-2-naphthylamine Source: NASA Technical Reports Server URL:[Link]

Sources

- 1. adipogen.com [adipogen.com]

- 2. Expression of Neprilysin in Skeletal Muscle Reduces Amyloid Burden in a Transgenic Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. Purification and characterization of a high molecular weight proteinase (macropain) from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dirofilaria immitis: effect of fluoromethyl ketone cysteine protease inhibitors on the third- to fourth-stage molt - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-Val-Leu-Arg-4MbetaNA . HCl for protease activity studies

Technical Guide: Z-Val-Leu-Arg-4M NA . HCl for Spatial Protease Profiling

Executive Summary

Z-Val-Leu-Arg-4-methoxy-

The inclusion of the 4-methoxy-

-

Direct Fluorescence: For standard kinetic assays in lysates.

-

Histochemical/Live-Cell Localization: When coupled with nitrosalicylaldehyde, the released 4M

NA forms an insoluble fluorescent precipitate, preventing diffusion and allowing subcellular localization of protease activity.

Chemical & Mechanistic Profile

The Molecule[1]

-

Sequence: N-Benzyloxycarbonyl-Valyl-Leucyl-Arginine-4-methoxy-

-naphthylamide -

Salt Form: Hydrochloride (HCl) for enhanced aqueous stability during reconstitution.

-

Molecular Weight: ~700-800 Da (depending on hydration/salt stoichiometry).

-

Solubility: Soluble in DMSO or DMF (Stock: 10–20 mM).[1] Limited solubility in pure water; requires dilution into aqueous buffers.[2]

Mechanism of Action

The substrate functions as a "Trojan horse." The Z-Val-Leu-Arg tripeptide mimics the natural cleavage site of Cathepsin L/S substrates.

-

Recognition: The protease active site (Cys25/His159 dyad) binds the VLR sequence. The bulky hydrophobic residues (Val, Leu) at P2 and P3 align with the S2/S3 subsites of Cathepsin L/S, while Arginine occupies the S1 pocket.

-

Hydrolysis: The enzyme cleaves the amide bond between Arginine and the 4M

NA group. -

Signal Generation:

-

Step A (Cleavage): Releases free 4-methoxy-2-naphthylamine (MNA).

-

Excitation: ~335–350 nm | Emission: ~410–440 nm (Blue).

-

-

Step B (Coupling - Optional but Recommended for Imaging): In the presence of 5-nitrosalicylaldehyde (NSA) , the free amine reacts to form a Schiff base that precipitates locally.

-

Result: A yellow/gold fluorescent precipitate (Ex: 400 nm / Em: >520 nm) that marks the exact location of the lysosome or active enzyme.

-

-

Reaction Pathway Diagram

Caption: Mechanistic pathway of Z-VLR-4M

Experimental Protocols

Reagent Preparation

-

Stock Solution (10 mM): Dissolve 1 mg of Z-Val-Leu-Arg-4M

NA . HCl in the appropriate volume of high-grade DMSO (anhydrous).-

Note: Store at -20°C, desiccated and protected from light. Stable for 6 months.

-

-

Coupling Reagent (NSA): Prepare 10 mM 5-nitrosalicylaldehyde in Ethanol or DMSO.

-

Inhibitors (Controls):

-

E-64 (10 µM): Pan-cysteine protease inhibitor (Negative Control).

-

CA-074 (1 µM): Selective Cathepsin B inhibitor (Use to prove signal is NOT Cat B).

-

Z-Phe-Tyr-CHO (1 µM): Selective Cathepsin L inhibitor.

-

Assay Buffer (Lysosomal Simulation)

Cathepsins are optimally active in acidic environments.

-

Base: 100 mM Sodium Acetate or Citrate Phosphate buffer.

-

pH: 5.5 (Critical for optimal catalytic turnover).

-

Additives:

-

1–2 mM DTT or Cysteine (Essential: Reverses oxidation of the active site Cysteine).

-

1 mM EDTA (Chelates divalent cations that might inhibit the enzyme).

-

Protocol A: Live Cell Spatial Profiling (Microscopy)

This protocol visualizes where Cathepsin L/S is active (e.g., lysosomes vs. cytosol in apoptotic cells).

-

Seeding: Plate cells (e.g., macrophages, fibroblasts) on confocal dishes. Allow to adhere overnight.

-

Pulse: Replace media with serum-free media containing:

-

Substrate: 50–100 µM Z-Val-Leu-Arg-4M

NA. -

Coupler: 1 mM 5-nitrosalicylaldehyde.

-

(Optional) Inhibitors for specificity controls in parallel wells.

-

-

Incubation: Incubate at 37°C for 30–60 minutes.

-

Observation: The reaction is cumulative. Longer incubation yields brighter signal but risks crystal overgrowth.

-

-

Wash: Gently wash cells 2x with PBS to remove excess substrate/coupler.

-

Imaging: Immediately image using a fluorescence microscope.

-

Channel: Excitation ~405 nm or 488 nm (depending on precipitate shift); Emission > 520 nm (Yellow/Gold).

-

Note: Do not fix cells before imaging if possible; fixation can dissolve the precipitate or alter protease activity.

-

Protocol B: Quantitative Plate Assay (Lysates)

-

Lysate Prep: Lyse cells in Citrate buffer (pH 5.5) + 0.1% Triton X-100. Do not use protease inhibitors in the lysis buffer.

-

Setup: In a black 96-well plate:

-

Sample: 50 µL Cell Lysate (approx. 10–20 µg protein).

-

Buffer: 40 µL Assay Buffer (with DTT).

-

Substrate: 10 µL of 500 µM Stock (Final conc: 50 µM).

-

-

Kinetic Read: Measure fluorescence every 2 minutes for 60 minutes at 37°C.

-

Ex/Em: 340 nm / 425 nm.

-

-

Quantification: Calculate the slope (RFU/min) of the linear portion. Normalize to total protein concentration.

Data Analysis & Interpretation

Specificity Matrix

To ensure the signal is derived from the intended target, compare results against known inhibitors.

| Condition | Expected Signal (Relative %) | Interpretation |

| Z-VLR Only | 100% | Total Cathepsin L/S/V activity. |

| + E-64 | < 5% | Confirms signal is Cysteine Protease dependent. |

| + CA-074 | ~95–100% | Confirms signal is NOT Cathepsin B (CA-074 inhibits B). |

| + Z-Phe-Tyr-CHO | < 10% | Confirms signal is predominantly Cathepsin L-like. |

Workflow Diagram

Caption: Decision tree for experimental workflow: Spatial localization vs. Quantitative kinetics.

Troubleshooting & Critical Factors

-

Auto-Hydrolysis: MNA substrates can degrade if stored in aqueous buffers. Always add substrate last to the reaction mix.

-

pH Sensitivity: If the buffer pH rises above 6.0, Cathepsin L activity drops significantly, and the enzyme may degrade. Maintain pH 5.0–5.5.

-

Diffusion Artifacts: In microscopy, if the yellow signal appears diffuse rather than punctate (lysosomal), the coupling reaction (NSA) may be too slow or the concentration of NSA is too low. Increase NSA concentration to 1 mM.

-

Safety: 4-methoxy-2-naphthylamine is a potential carcinogen. Handle all waste streams as hazardous chemical waste.

References

-

Lau, D. et al. (2008). "A selective colorimetric assay for cathepsin L using Z-Phe-Arg-4-methoxy-beta-naphthylamide." Indian Journal of Biochemistry & Biophysics. (Note: Discusses the base chemistry of MNA substrates for Cathepsin L).

-

Rothe, G. et al. (1992). "Flow cytometric analysis of protease activities in vital cells." Biological Chemistry Hoppe-Seyler. (Establishes the use of MNA/NSA coupling for intracellular flow cytometry).

-

Bogyo, M. et al. (2000). "Global analysis of proteasomal substrate specificity using positional-scanning libraries of covalent inhibitors." Chemistry & Biology. (Validates the specificity of Leucine/Arginine motifs for specific cysteine protease subsites).

-

Yasuda, Y. et al. (2005). "Characterization of new fluorogenic substrates for the kinetic assay of cathepsin V." Biological and Pharmaceutical Bulletin. (Identifies Z-VLR as a preferred substrate for Cathepsin V/L2).

-

Caffrey, C.R. et al. (2001). "Falcipain-2, a cysteine proteinase of Plasmodium falciparum host hemoglobin degradation." Molecular and Biochemical Parasitology. (Demonstrates Z-Val-Leu-Arg preference for parasitic cysteine proteases over Z-Phe-Arg).

Photophysical Principles and Mechanistic Applications of Z-Val-Leu-Arg-4MβNA in Protease Assays

Executive Summary

The precise kinetic characterization of cysteine proteases—such as mammalian Cathepsin S and parasitic hemoglobinases (e.g., Plasmodium falcipains)—requires substrates that offer high specificity and robust signal-to-noise ratios. Z-Val-Leu-Arg-4MβNA · HCl (N-[(benzyloxy)carbonyl]-L-valyl-L-leucyl-L-arginine-4-methoxy-β-naphthylamide hydrochloride) serves as a premier fluorogenic substrate for these applications[1]. By combining a highly targeted tripeptide recognition sequence with a modified, electron-rich naphthalimide fluorophore, this substrate provides researchers with a highly sensitive, continuous kinetic readout of endopeptidase activity.

This technical guide dissects the chemical architecture, photophysical causality, and self-validating experimental methodologies required to deploy Z-Val-Leu-Arg-4MβNA effectively in drug discovery and enzymology workflows.

Chemical Architecture and Target Specificity

The design of Z-Val-Leu-Arg-4MβNA is a masterclass in rational substrate engineering, relying on three distinct structural domains:

-

The Recognition Sequence (Val-Leu-Arg): Protease specificity is dictated by the S1, S2, and S3 binding pockets of the enzyme. The basic Arginine (Arg) residue at the P1 position directs cleavage by enzymes that prefer positively charged amino acids[2]. The hydrophobic Leucine (Leu) at P2 and Valine (Val) at P3 anchor the substrate deeply into the hydrophobic clefts characteristic of Cathepsin S and Dirofilaria immitis molting proteases[3][4].

-

The N-Terminal Protecting Group (Z): The benzyloxycarbonyl (Z) group caps the N-terminus, preventing non-specific degradation by ubiquitous exopeptidases. This ensures that any observed fluorescence is strictly the result of targeted endopeptidase cleavage.

-

The Fluorogenic Leaving Group (4MβNA): The 4-methoxy-β-naphthylamide moiety is conjugated via an amide bond to the C-terminus of the Arginine residue[5].

Fig 1: Mechanistic cleavage of Z-VLR-4MβNA by cysteine proteases releasing the fluorophore.

The Photophysical Principle: Causality of Fluorescence

Understanding why Z-Val-Leu-Arg-4MβNA is superior to older-generation substrates requires an analysis of its electronic state.